molecular formula C17H19N5S2 B11080218 3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-

3H-Thiazolo[4,5-d]pyrimidine-2-thione, 5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-

Cat. No.: B11080218
M. Wt: 357.5 g/mol
InChI Key: ODLZWSSKUKNIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolopyrimidine class. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The unique structure of this compound, which includes a thiazole ring fused to a pyrimidine ring, makes it a valuable target for medicinal chemistry research.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like DMF, ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include various substituted thiazolopyrimidines with potential biological activities .

Scientific Research Applications

5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-7-(4-methylpiperazino)-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, the compound prevents the relaxation of supercoiled DNA, thereby inhibiting DNA replication and transcription . This leads to the accumulation of DNA damage and ultimately cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H19N5S2

Molecular Weight

357.5 g/mol

IUPAC Name

5-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C17H19N5S2/c1-12-18-15(21-10-8-20(2)9-11-21)14-16(19-12)22(17(23)24-14)13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3

InChI Key

ODLZWSSKUKNIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=N1)N3CCN(CC3)C)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.